Rhizoferrin

Catalog No.
S541350
CAS No.
138846-62-5
M.F
C16H24N2O12
M. Wt
436.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhizoferrin

CAS Number

138846-62-5

Product Name

Rhizoferrin

IUPAC Name

(2R)-2-[2-[4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid

Molecular Formula

C16H24N2O12

Molecular Weight

436.37 g/mol

InChI

InChI=1S/C16H24N2O12/c19-9(5-15(29,13(25)26)7-11(21)22)17-3-1-2-4-18-10(20)6-16(30,14(27)28)8-12(23)24/h29-30H,1-8H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t15-,16+

InChI Key

KUYCNLUJQMRORQ-UHFFFAOYSA-N

SMILES

C(CCNC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Rhizoferrin;

Canonical SMILES

C(CCNC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C(CCNC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@@](CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound Rhizoferrin is 436.1329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhizoferrin is a complex organic compound classified as a siderophore, which is primarily produced by certain fungi and bacteria. It has the chemical formula C16H24N2O12\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{12} and is characterized by its multifunctional structure, which includes multiple carboxylic acid groups and secondary alcohols. This unique configuration allows rhizoferrin to effectively chelate iron ions, making it an essential molecule for organisms that require iron for growth and metabolism in iron-limited environments .

That typically start with key intermediates like dimethyl citrate. The process includes several coupling reactions that ultimately yield rhizoferrin .
  • Directed Fermentation: This method allows for the production of various rhizoferrin analogs through controlled fermentation processes, optimizing conditions to enhance yield and purity .
  • Rhizoferrin plays a significant role in the virulence of certain fungal pathogens, such as Mucor lusitanicus. Its ability to scavenge iron from the environment enhances the pathogenicity of these organisms by enabling them to thrive in nutrient-poor conditions. Additionally, rhizoferrin has been shown to influence various cellular pathways, including those regulated by cyclic adenosine monophosphate (cAMP), which can affect the secretion of this siderophore and other virulence factors .

    The synthesis of rhizoferrin can be achieved through several methods:

    • Natural Biosynthesis: Rhizoferrin is naturally synthesized by fungi such as Rhizopus microsporus, where it is produced via the condensation of citrate with diaminobutane. This biosynthetic pathway is regulated by the availability of iron in the environment .
    • Total Synthesis: Laboratory synthesis involves

    Rhizoferrin's primary application lies in its role as an iron chelator, making it valuable in both biological research and potential therapeutic contexts. Its ability to bind iron has implications for:

    • Agriculture: Enhancing plant growth by improving iron availability in soils.
    • Medicine: Developing treatments for conditions related to iron overload or deficiency.
    • Biotechnology: Utilizing its properties in bioremediation or industrial processes that require iron management.

    Studies on rhizoferrin have focused on its interaction with metal ions, particularly ferric ions. These investigations reveal that rhizoferrin forms stable complexes that can influence biological systems significantly. The interactions are characterized by high affinity and specificity towards iron, making rhizoferrin a model compound for studying siderophore-metal ion dynamics .

    Rhizoferrin shares structural and functional similarities with other siderophores but is unique due to its specific arrangement of functional groups and its biological roles. Below are some similar compounds:

    Compound NameChemical FormulaUnique Features
    RhizobactinC15H26N3O8\text{C}_{15}\text{H}_{26}\text{N}_{3}\text{O}_{8}Produced by Rhizobium species; involved in plant-microbe interactions.
    Desferri-RhizoferrinC16H24N2O10\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{10}Iron-free form of rhizoferrin; used to study binding properties.
    EnterobactinC18H19N3O9\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{9}A well-studied siderophore from Escherichia coli; forms very stable complexes with ferric ions.
    Siderophores from Aspergillus speciesVarious formulasDiverse structures; important in fungal iron acquisition strategies.

    Rhizoferrin’s unique features include its specific biosynthetic pathway and regulatory mechanisms, making it an important subject of study within microbiology and biochemistry .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    -4

    Exact Mass

    436.1329

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Wikipedia

    Rhizoferrin

    Dates

    Modify: 2024-02-18
    1: Dubey A, Heinonen O. First-principles electronic structure study of rhizoferrin and its Fe(III) complexes. Biometals. 2013 Dec;26(6):1003-12. doi: 10.1007/s10534-013-9677-4. Epub 2013 Sep 25. PubMed PMID: 24065571.
    2: Burnside DM, Wu Y, Shafaie S, Cianciotto NP. The Legionella pneumophila Siderophore Legiobactin Is a Polycarboxylate That Is Identical in Structure to Rhizoferrin. Infect Immun. 2015 Oct;83(10):3937-45. doi: 10.1128/IAI.00808-15. Epub 2015 Jul 20. PubMed PMID: 26195554; PubMed Central PMCID: PMC4567642.
    3: Matzanke BF, Böhnke R, Möllmann U, Schünemann V, Schumann G, Trautwein AX, Winkelmann G. Transport and utilization of rhizoferrin bound iron in Mycobacterium smegmatis. Biometals. 1999 Dec;12(4):315-21. PubMed PMID: 10816731.
    4: Kühn S, Braun V, Köster W. Ferric rhizoferrin uptake into Morganella morganii: characterization of genes involved in the uptake of a polyhydroxycarboxylate siderophore. J Bacteriol. 1996 Jan;178(2):496-504. PubMed PMID: 8550472; PubMed Central PMCID: PMC177684.
    5: Thieken A, Winkelmann G. Rhizoferrin: a complexone type siderophore of the Mucorales and entomophthorales (Zygomycetes). FEMS Microbiol Lett. 1992 Jul 1;73(1-2):37-41. PubMed PMID: 1387861.
    6: Carrano CJ, Drechsel H, Kaiser D, Jung G, Matzanke B, Winkelmann G, Rochel N, Albrecht-Gary AM. Coordination Chemistry of the Carboxylate Type Siderophore Rhizoferrin: The Iron(III) Complex and Its Metal Analogs. Inorg Chem. 1996 Oct 23;35(22):6429-6436. PubMed PMID: 11666790.
    7: Drechsel H, Winkelmann G. The configuration of the chiral carbon atoms in staphyloferrin A and analysis of the transport properties in Staphylococcus aureus. Biometals. 2005 Feb;18(1):75-81. PubMed PMID: 15865412.
    8: Yehuda Z, Shenker M, Romheld V, Marschner H, Hadar Y, Chen Y. The Role of Ligand Exchange in the Uptake of Iron from Microbial Siderophores by Gramineous Plants. Plant Physiol. 1996 Nov;112(3):1273-1280. PubMed PMID: 12226445; PubMed Central PMCID: PMC158055.
    9: de Locht M, Boelaert JR, Schneider YJ. Iron uptake from ferrioxamine and from ferrirhizoferrin by germinating spores of Rhizopus microsporus. Biochem Pharmacol. 1994 May 18;47(10):1843-50. PubMed PMID: 8204101.
    10: Duckworth OW, Akafia MM, Andrews MY, Bargar JR. Siderophore-promoted dissolution of chromium from hydroxide minerals. Environ Sci Process Impacts. 2014 May;16(6):1348-59. doi: 10.1039/c3em00717k. PubMed PMID: 24683601.
    11: Kiss K, Liu W, Huntley JF, Norgard MV, Hansen EJ. Characterization of fig operon mutants of Francisella novicida U112. FEMS Microbiol Lett. 2008 Aug;285(2):270-7. doi: 10.1111/j.1574-6968.2008.01237.x. Epub 2008 Jun 18. PubMed PMID: 18564336; PubMed Central PMCID: PMC2770140.
    12: Holinsworth B, Martin JD. Siderophore production by marine-derived fungi. Biometals. 2009 Aug;22(4):625-32. doi: 10.1007/s10534-009-9239-y. Epub 2009 Apr 7. PubMed PMID: 19350395; PubMed Central PMCID: PMC2706916.
    13: Harris WR, Amin SA, Küpper FC, Green DH, Carrano CJ. Borate binding to siderophores: structure and stability. J Am Chem Soc. 2007 Oct 10;129(40):12263-71. Epub 2007 Sep 13. PubMed PMID: 17850151.
    14: Baakza A, Dave BP, Dube HC. Chemical nature, ligand denticity and quantification of fungal siderophores. Indian J Exp Biol. 2004 Jan;42(1):96-105. PubMed PMID: 15274489.
    15: Sullivan JT, Jeffery EF, Shannon JD, Ramakrishnan G. Characterization of the siderophore of Francisella tularensis and role of fslA in siderophore production. J Bacteriol. 2006 Jun;188(11):3785-95. PubMed PMID: 16707671; PubMed Central PMCID: PMC1482922.
    16: Shenker M, Fan TW, Crowley DE. Phytosiderophores influence on cadmium mobilization and uptake by wheat and barley plants. J Environ Qual. 2001 Nov-Dec;30(6):2091-8. PubMed PMID: 11790018.
    17: Zajdowicz S, Haller JC, Krafft AE, Hunsucker SW, Mant CT, Duncan MW, Hodges RS, Jones DN, Holmes RK. Purification and structural characterization of siderophore (corynebactin) from Corynebacterium diphtheriae. PLoS One. 2012;7(4):e34591. doi: 10.1371/journal.pone.0034591. Epub 2012 Apr 13. PubMed PMID: 22514641; PubMed Central PMCID: PMC3326035.
    18: Carroll CS, Grieve CL, Murugathasan I, Bennet AJ, Czekster CM, Liu H, Naismith J, Moore MM. The rhizoferrin biosynthetic gene in the fungal pathogen Rhizopus delemar is a novel member of the NIS gene family. Int J Biochem Cell Biol. 2017 Aug;89:136-146. doi: 10.1016/j.biocel.2017.06.005. Epub 2017 Jun 10. PubMed PMID: 28610916.
    19: Reissbrodt R, Erler W, Winkelmann G. Iron supply of Pasteurella multocida and Pasteurella haemolytica. J Basic Microbiol. 1994;34(1):61-3. PubMed PMID: 8207666.
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